3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-5,10,13,16,18H,6-9,11-12,14-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJXEFFBHGKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. The Boc group stabilizes the amine during subsequent reactions:
$$
\text{Piperidin-4-ylmethanol} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{Boc-piperidin-4-ylmethanol}
$$
Yield : ~95% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Alkylation with Thiophen-3-ylmethyl Bromide
The Boc-protected piperidine undergoes alkylation using thiophen-3-ylmethyl bromide in acetonitrile with potassium carbonate as a base:
$$
\text{Boc-piperidin-4-ylmethanol} + \text{Thiophen-3-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Boc-1-(thiophen-3-ylmethyl)piperidin-4-ylmethanol}
$$
Reaction Time : 12 hours at 80°C. Yield : 82–88%.
Oxidation to Aldehyde and Reductive Amination
The alcohol is oxidized to an aldehyde using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride:
$$
\text{Boc-1-(thiophen-3-ylmethyl)piperidin-4-ylmethanol} \xrightarrow{\text{Dess-Martin}} \text{Aldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{Boc-1-(thiophen-3-ylmethyl)piperidin-4-ylmethanamine}
$$
Yield : 75% after purification.
Deprotection of Boc Group
The Boc group is removed using 20% trifluoroacetic acid (TFA) in DCM:
$$
\text{Boc-1-(thiophen-3-ylmethyl)piperidin-4-ylmethanamine} \xrightarrow{\text{20% TFA/DCM}} \text{1-(Thiophen-3-ylmethyl)piperidin-4-ylmethanamine}
$$
Yield : Quantitative.
Synthesis of Intermediate B: 3-Phenylpropanoyl Chloride
3-Phenylpropanoic acid is treated with thionyl chloride (SOCl₂) under reflux to form the acid chloride:
$$
\text{3-Phenylpropanoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{3-Phenylpropanoyl chloride} + \text{SO}2 + \text{HCl}
$$
Reaction Time : 3 hours. Yield : 90–95%.
Amide Bond Formation
The final step involves coupling Intermediate A and B using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF):
$$
\text{1-(Thiophen-3-ylmethyl)piperidin-4-ylmethanamine} + \text{3-Phenylpropanoyl chloride} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$
Reaction Conditions : Stirred at room temperature for 6 hours. Yield : 68–72% after reverse-phase HPLC purification.
Optimization and Challenges
Solvent and Base Selection
Regioselectivity in Alkylation
Thiophen-3-ylmethyl bromide preferentially alkylates the piperidine nitrogen over oxygen nucleophiles due to the softer Lewis basicity of amines.
Purification Strategies
- Column Chromatography : SiO₂ with gradient elution (ethyl acetate/methanol 10:1 → 5:1).
- Recrystallization : Ethanol/water mixtures yield crystalline product.
Analytical Characterization
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–7.15 (m, 5H, Ph), 6.95 (dd, J = 2.8 Hz, 1H, thiophene), 3.45 (s, 2H, NCH₂), 2.85 (t, J = 7.2 Hz, 2H, COCH₂) |
| HRMS (ESI+) | m/z 385.1782 [M+H]⁺ (calc. 385.1785) |
| HPLC Purity | 98.5% (C18, acetonitrile/water 70:30, 1.0 mL/min) |
Chemical Reactions Analysis
3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
The compound exhibits a variety of biological activities that make it a candidate for further research in therapeutic applications:
-
Antimicrobial Activity :
- Compounds with similar structures have shown significant antimicrobial properties. Research indicates that derivatives of piperidine and thiophene often exhibit activity against various bacterial strains.
- Table 1: Antimicrobial Activity of Related Compounds
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 32 µg/mL Compound B S. aureus 16 µg/mL This Compound TBD TBD -
Cytotoxicity Studies :
- Preliminary studies have suggested that similar compounds can induce apoptosis in cancer cell lines, implying potential anticancer properties.
- A notable case study involving human breast cancer cell lines (e.g., MCF-7) demonstrated an IC50 value of approximately 25 µM after 48 hours, indicating moderate cytotoxicity.
-
Anti-inflammatory Effects :
- The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential for treating inflammatory diseases.
-
Enzyme Inhibition :
- The structural characteristics of this compound imply it could act as an inhibitor for enzymes involved in metabolic pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammation and pain.
Therapeutic Applications
The diverse biological activities suggest several therapeutic applications:
- Metabolic Disorders : Due to its potential to inhibit enzymes linked to metabolic syndrome, this compound may be explored for treating conditions like type 2 diabetes and obesity.
- Neurological Disorders : Given its structural similarity to other compounds targeting the central nervous system, it may also be investigated for treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study published in a peer-reviewed journal evaluated the effects of related compounds on various cancer cell lines, revealing that modifications in the piperidine ring significantly enhanced cytotoxicity.
-
Inflammation Model Studies :
- Research utilizing animal models demonstrated that compounds similar to 3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide significantly reduced markers of inflammation when administered in controlled doses.
Mechanism of Action
The mechanism of action of 3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Piperidine N-substituents (e.g., thiophen-3-ylmethyl vs. phenylethyl) critically influence receptor selectivity. Phenylethyl groups in fentanyl analogs enhance mu-opioid affinity, whereas bulkier groups like thiophen-3-ylmethyl may shift selectivity or reduce potency .
- Propanamide chain length : Shorter chains (e.g., acetyl in acetylfentanyl) decrease potency, while longer chains (e.g., 3-phenylpropanamide) improve receptor docking .
Regulatory Considerations :
- The target compound’s structural similarity to Schedule I substances (e.g., β'-phenyl fentanyl) may necessitate preemptive regulatory scrutiny, despite the absence of direct evidence for control .
Biological Activity
3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Anticancer Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated compounds related to piperidine derivatives and found notable cytotoxicity against MCF-7 breast cancer cells, with some compounds demonstrating lower toxicity towards normal cells compared to established chemotherapeutics like Tamoxifen .
Antimicrobial Activity
The biological activity of related piperidine derivatives has also been explored in the context of antibacterial and antifungal properties. Compounds with structural similarities have shown effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of specific substituents, such as halogens, has been linked to enhanced antimicrobial efficacy.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including:
- Receptor Modulation : Similar compounds have been identified as modulators of neurotransmitter receptors, which could suggest a role in neurological applications.
- Enzyme Inhibition : The potential inhibition of key enzymes involved in cancer cell proliferation or microbial growth is a possible mechanism that warrants further exploration.
Case Studies
- Cytotoxicity Against Cancer Cells : A study on structurally similar compounds demonstrated significant cytotoxicity against MCF-7 cells with IC50 values indicating high efficacy compared to traditional treatments .
- Antimicrobial Testing : Another study highlighted the effectiveness of related piperidine derivatives against bacterial strains, emphasizing the importance of structural modifications for enhancing bioactivity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide, and how can intermediates be purified effectively?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiophen-3-ylmethyl-piperidine intermediate via nucleophilic substitution or reductive amination. Subsequent coupling with 3-phenylpropanoyl chloride under Schotten-Baumann conditions (using a base like triethylamine) yields the final amide. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Reaction conditions (e.g., anhydrous environment for amide coupling) and catalyst selection (e.g., palladium for cross-coupling steps) are critical for yield optimization .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for N-CH2), thiophene protons (δ 6.8–7.2 ppm), and aromatic phenyl groups (δ 7.2–7.5 ppm). DEPT-135 can confirm CH2/CH3 groups .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., cleavage at the amide bond).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize target-specific in vitro assays based on structural analogs (e.g., dopamine D3 receptor binding assays for piperidine-containing compounds). Use radioligand displacement (e.g., [3H]spiperone for D3 receptors) or fluorescence polarization to measure IC50 values. Include positive controls (e.g., haloperidol for D3) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What computational strategies can predict the binding mode of this compound to neurological targets (e.g., opioid or dopamine receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target receptors (e.g., μ-opioid receptor PDB: 4DKL). Validate docking poses with molecular dynamics simulations (GROMACS) to assess stability. Compare interaction profiles (hydrogen bonds with Asp147, hydrophobic contacts with piperidine/thiophene) to known agonists/antagonists .
Q. How can structure-activity relationship (SAR) studies systematically evaluate the impact of thiophene and piperidine modifications?
- Methodological Answer :
- Thiophene Modifications : Synthesize analogs with methyl, bromo, or nitro substituents at the 2-/5-positions of the thiophene ring. Test in receptor-binding assays to correlate electronic/steric effects with activity .
- Piperidine Modifications : Replace the thiophen-3-ylmethyl group with benzyl or cyclohexylmethyl moieties. Use free-energy perturbation (FEP) calculations to predict affinity changes .
- Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to identify critical pharmacophoric features .
Q. What experimental approaches resolve contradictions in metabolic stability data across studies?
- Methodological Answer :
- In Vitro Metabolism : Conduct parallel assays in human liver microsomes (HLMs) with/without CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Quantify metabolites via LC-MS/MS.
- Species Comparison : Test stability in mouse/rat microsomes to identify species-specific degradation pathways.
- Crystallography : Resolve metabolite structures (e.g., oxidized thiophene derivatives) to confirm metabolic hotspots .
Q. How can researchers optimize the compound’s pharmacokinetic profile without compromising receptor affinity?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the amide nitrogen to enhance solubility. Hydrolyze in plasma to regenerate the active compound.
- LogP Adjustment : Incorporate polar substituents (e.g., hydroxyl groups) on the phenyl ring while monitoring receptor binding via surface plasmon resonance (SPR) .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields be addressed?
- Methodological Answer : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use in situ FTIR to monitor reaction progress and identify side products (e.g., incomplete amide formation). Compare yields across multiple batches and statistically analyze outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
